molecular formula C16H20O7 B14711088 Methyl 3-o-acetyl-4,6-o-benzylidenehexopyranoside CAS No. 18031-57-7

Methyl 3-o-acetyl-4,6-o-benzylidenehexopyranoside

Cat. No.: B14711088
CAS No.: 18031-57-7
M. Wt: 324.32 g/mol
InChI Key: GLXUXOJGQXIWLX-UHFFFAOYSA-N
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Description

Methyl 3-O-acetyl-4,6-O-benzylidenehexopyranoside is a protected carbohydrate derivative widely used in synthetic chemistry for regioselective functionalization and glycosylation. The 4,6-O-benzylidene group provides rigidity to the pyranose ring, enabling stereochemical control during reactions, while the 3-O-acetyl group serves as a temporary protecting group that can be selectively removed under mild basic conditions . This compound is a key intermediate in the synthesis of complex glycans, antibiotics, and enzyme inhibitors due to its balance of stability and reactivity .

Properties

IUPAC Name

(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O7/c1-9(17)21-14-12(18)16(19-2)22-11-8-20-15(23-13(11)14)10-6-4-3-5-7-10/h3-7,11-16,18H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXUXOJGQXIWLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30297926
Record name methyl 3-o-acetyl-4,6-o-benzylidenehexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30297926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18031-57-7
Record name NSC119336
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119336
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 3-o-acetyl-4,6-o-benzylidenehexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30297926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-o-acetyl-4,6-o-benzylidenehexopyranoside typically involves the protection of hydroxyl groups in a sugar molecule using benzylidene and acetyl groups. One common method involves the reaction of a hexopyranoside with benzaldehyde in the presence of an acid catalyst to form the benzylidene acetal. This is followed by acetylation using acetic anhydride and a base such as pyridine .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-o-acetyl-4,6-o-benzylidenehexopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DMSO and acetic anhydride are commonly used for oxidation reactions.

    Reduction: Sodium borohydride is a typical reducing agent used in these reactions.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include different epimers and derivatives of the original compound, which can be used for further chemical transformations.

Scientific Research Applications

Methyl 3-o-acetyl-4,6-o-benzylidenehexopyranoside is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of methyl 3-o-acetyl-4,6-o-benzylidenehexopyranoside involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic reactions. The presence of acetyl and benzylidene groups influences its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Methyl 3-O-acetyl-4,6-O-benzylidene-2-deoxy-3-C-nitromethyl-α-D-ribo-hexopyranoside

  • Structural Differences :
    • A nitromethyl group replaces the hydroxyl at C-3, and the C-2 position is deoxygenated .
    • The benzylidene and acetyl groups are retained.
  • Synthesis : Synthesized via Schmidt–Rutz degradation followed by sodium borohydride reduction, yielding stereoselective nitroolefins .
  • Reactivity/Applications: The nitromethyl group enables unique reactivity, such as reduction to amines for amino sugar synthesis. Used in branched-chain carbohydrate chemistry and circular dichroism studies to determine nitro sugar configurations .

Methyl 2-acetamido-3-O-acetyl-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside

  • Structural Differences :
    • A 2-acetamido group replaces the hydroxyl at C-2, and the C-2 is deoxygenated .
  • Reactivity/Applications: The acetamido group enhances hydrogen-bonding interactions, making it a glycosylation donor in glycobiology. Used in synthesizing N-acetylglucosamine (GlcNAc) derivatives for enzyme inhibition studies .

Methyl 3-O-acetyl-4,6-O-benzylidene-2-deoxy-2-phthalimido-1-thio-β-D-galactopyranoside

  • Structural Differences :
    • A phthalimido group at C-2 and a thio group at C-1 .
  • Reactivity/Applications: The thio group improves stability and reactivity as a glycosyl donor in TEMPO/BAIB-mediated glycosylations. Phthalimido protection allows selective deprotection for further functionalization .

Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside

  • Structural Differences :
    • A 2,3-anhydro ring replaces the 3-O-acetyl group .
  • Reactivity/Applications: The strained epoxide ring undergoes nucleophilic attack, enabling regioselective ring-opening for amino or azido derivatives. Exhibits antioxidant properties, unlike acetylated analogs .

Methyl 4,6-O-benzylidenehexopyranoside (Unsubstituted)

  • Structural Differences :
    • Lacks the 3-O-acetyl group .
  • Reactivity/Applications: Less steric hindrance allows broader reactivity in hydrogenolysis or oxidation. Used in uniform protection strategies for oligosaccharide synthesis .

Biological Activity

Methyl 3-O-acetyl-4,6-O-benzylidenehexopyranoside is a compound of significant interest in carbohydrate chemistry and medicinal research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, antimicrobial properties, and structure-activity relationships.

Chemical Structure and Synthesis

This compound is characterized by the presence of an acetyl group at the 3-position and benzylidene groups at the 4 and 6 positions of a hexopyranoside structure. The synthesis of this compound typically involves regioselective reactions that can yield high purity products.

Synthesis Example:
A common synthetic route includes the reaction of methyl α-D-glucopyranoside with benzaldehyde dimethyl acetal in the presence of an acid catalyst, producing the benzylidene derivative. The acetylation can be achieved using acetic anhydride or acetyl chloride under controlled conditions to prevent side reactions.

Antimicrobial Properties

Research has shown that derivatives of this compound exhibit notable antimicrobial activities. A study demonstrated that compounds with nitrogen, sulfur, or halogen substituents displayed enhanced antimicrobial effects against various human pathogenic bacteria. The presence of the benzene ring in these derivatives is believed to play a crucial role in their biological activity due to its ability to interact with biological membranes and enzymes .

Table 1: Antimicrobial Activity of Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
This compoundStaphylococcus aureus15
This compound (N-substituted)Escherichia coli18
This compound (S-substituted)Pseudomonas aeruginosa20

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural modifications. For instance, changes in the substituents on the benzylidene moiety can alter its interaction with biological targets. Studies have shown that introducing different functional groups can enhance or diminish antimicrobial efficacy .

Case Study: SAR Analysis

In a structure-activity relationship study involving various derivatives of this compound, it was found that:

  • Hydrophobic substituents increased membrane permeability and antibacterial activity.
  • Hydrophilic groups tended to reduce toxicity while maintaining some level of activity.

Q & A

Q. How are discrepancies in reported NMR chemical shifts for acylated derivatives addressed?

  • Variations arise from solvent effects (e.g., CDCl3 vs. DMSO-d6) and concentration. Internal standards (e.g., TMS) and cross-referencing with DEPT/HSQC data standardize assignments. For example, H-3 in 3-O-acetyl derivatives consistently appears downfield (δ >5.6 ppm) due to electron withdrawal .

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